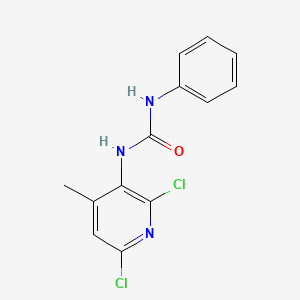

N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. Although specific studies directly addressing this exact compound were not found, related research provides insights into similar compounds, contributing to our understanding of their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar thiourea derivatives typically involves elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction study. These methods help characterize the synthesized compounds and confirm their expected structures. The thiourea derivatives often exhibit partial double bond character in their central fragment, indicating resonance stability (Yeşilkaynak et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds shows planar fragments with significant bond lengths indicating double bond characteristics. The stability and conformation of these molecules can be assessed through X-ray diffraction and computational methods, revealing intramolecular hydrogen bonds and resonance structures contributing to their stability (Yusof et al., 2011).

Chemical Reactions and Properties

Compounds similar to N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea undergo various chemical reactions, including intramolecular cyclization and interactions with other chemicals, leading to the formation of different derivatives with unique properties. These reactions are crucial for understanding the compound's behavior in different chemical environments (Chumachenko et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, provide essential information about the compound's stability and behavior under different conditions. These properties are determined through experimental techniques like crystallography and spectroscopic analysis (Yan et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity, chemical stability, and interaction with other compounds, are crucial for understanding the potential applications and safety of the compound. Studies on similar compounds have shown that the nature of substitutions on the thiourea moiety significantly influences the chemical behavior and interactions of these compounds (Chusaksri et al., 2012).

Applications De Recherche Scientifique

Bioremediation and Environmental Degradation

Research has demonstrated the effectiveness of cyclodextrin-based bioremediation technology in enhancing the mineralization of diuron, a phenylurea herbicide, in contaminated soils. This approach employs a consortium of diuron-degrading bacteria, significantly improving diuron degradation to CO2 compared to traditional methods. Such advancements suggest potential applications in the remediation of soils contaminated with similar compounds, offering a promising solution for environmental cleanup efforts (Villaverde et al., 2012).

Chemical Synthesis and Potential Agricultural Interest

Studies have also focused on the preparation of pyridyl phenylureas, highlighting their potential agricultural interest. These compounds, including variants like "N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea," have been synthesized for potential applications in agriculture, indicating a broader scope of use in crop protection and herbicide development (Setliff et al., 1989).

Herbicide Transformation and Drinking Water Safety

Research on the transformation of phenylurea herbicides during drinking water disinfection processes has revealed insights into the mechanisms involved and the potential formation of harmful by-products. Understanding these transformations is crucial for assessing and mitigating risks associated with the presence of such compounds in water sources, thereby ensuring the safety of drinking water (Chusaksri et al., 2012).

Antiviral and Antimicrobial Applications

Another interesting avenue of research is the exploration of N-(pyrimidin-5-yl)-N'-phenylureas for their anti-TMV (tobacco mosaic virus) activity. This indicates a potential for the development of new antiviral agents that could be used in the protection of crops against viral diseases, showcasing the versatility of N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea derivatives in agricultural settings (Yuan et al., 2011).

Propriétés

IUPAC Name |

1-(2,6-dichloro-4-methylpyridin-3-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-8-7-10(14)17-12(15)11(8)18-13(19)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCUMDOCBGHXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichloro-4-methylpyridin-3-yl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)